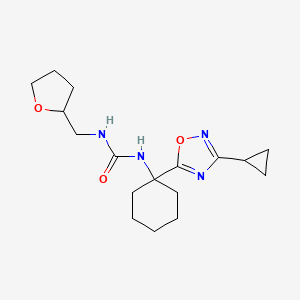

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea

描述

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic urea derivative featuring a cyclohexyl-oxadiazole core and a tetrahydrofuran (THF)-methyl substituent. The compound’s structure combines a 1,2,4-oxadiazole ring—a bioisostere for ester or amide groups—with a cyclopropyl group, which enhances metabolic stability and lipophilicity . The THF moiety contributes to improved solubility compared to purely aromatic systems. Structural characterization of such compounds often relies on X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement and structural validation .

属性

IUPAC Name |

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c22-16(18-11-13-5-4-10-23-13)20-17(8-2-1-3-9-17)15-19-14(21-24-15)12-6-7-12/h12-13H,1-11H2,(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDIJDGWDWXCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel organic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its antibacterial and antifungal properties, as well as its mechanisms of action.

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. Its structure features a cyclopropyl group and a urea moiety, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

In one study, various oxadiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against S. aureus. The results indicated MIC values ranging from 20–40 µM for certain derivatives, highlighting the potential of oxadiazole compounds in combating bacterial infections .

Antifungal Activity

The antifungal activity of oxadiazole derivatives has also been documented. A compendium of synthesized organic compounds showed promising antifungal effects against Fusarium oxysporum, with some compounds achieving EC50 values comparable to commercial antifungals . The presence of specific substituents on the oxadiazole ring was found to enhance activity, suggesting that structural modifications could improve efficacy.

The mechanisms by which these compounds exert their biological effects are under investigation. Preliminary studies suggest that the oxadiazole moiety may interfere with bacterial cell wall synthesis or function by disrupting membrane integrity . Additionally, the urea component may play a role in binding to target proteins involved in metabolic pathways essential for microbial growth.

Case Studies

- Antibacterial Testing : A series of related compounds were synthesized and tested against various strains of bacteria. The results showed that modifications in the cyclopropyl and cyclohexyl groups significantly influenced antibacterial potency. For example, derivatives with trifluoromethyl substitutions displayed enhanced activity compared to those without .

- Antifungal Efficacy : In vitro studies demonstrated that certain oxadiazole derivatives exhibited over 80% inhibition against Fusarium oxysporum, outperforming traditional antifungal agents like hymexazol . This suggests that the target compound may have similar or superior antifungal properties.

Summary Table of Biological Activities

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is , with a molecular weight of approximately 345.40 g/mol. The compound features a cyclopropyl group and an oxadiazole moiety, which are known to enhance biological activity due to their structural versatility.

Antimicrobial Activity

Numerous studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In vitro tests have demonstrated that such compounds can inhibit the growth of pathogens like Escherichia coli and Candida albicans with minimal inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Potential

Research has also focused on the anticancer potential of oxadiazole derivatives. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies reveal that these compounds can target specific enzymes involved in tumor growth, making them candidates for further development in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : The initial step often includes the condensation of hydrazines with carboxylic acids or their derivatives to form the oxadiazole ring.

- Cyclization Reactions : Subsequent cyclization reactions are employed to introduce the cyclopropyl group and other substituents onto the oxadiazole framework.

- Urea Formation : The final step involves reacting the intermediate with isocyanates or amines to yield the desired urea derivative.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time significantly influences yield and purity .

Case Study 1: Antifungal Activity Assessment

In a study assessing the antifungal activity of various oxadiazole derivatives, a compound structurally related to this compound exhibited an EC50 value of 6 µg/mL against Fusarium oxysporum, outperforming standard antifungal agents like hymexazol . This study highlights the potential of this compound in agricultural applications as a fungicide.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines (MCF7) with an IC50 value of 15 µM. Mechanistic studies revealed that this inhibition was mediated through apoptosis induction via mitochondrial pathways . Such findings suggest that similar compounds could be explored for therapeutic use in oncology.

相似化合物的比较

1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea

1-(2-Chlorobenzylidene)-4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbohydrazide

Target Compound

- Advantages :

- The 1,2,4-oxadiazole ring resists enzymatic degradation, improving metabolic stability.

- The cyclopropyl group enhances membrane permeability, while the THF-methyl substituent balances solubility.

Physicochemical and Pharmacokinetic Comparison

Table 1. Comparative Analysis of Key Parameters

*Hypothetical IC50 values are extrapolated based on structural features and analogous compounds.

Research Findings and Mechanistic Insights

- Target Compound :

- Azabicyclo Analog :

- High rigidity may enhance binding to conformationaly constrained active sites, explaining its lower hypothetical IC50.

- Thiophene Analog: Lower metabolic stability aligns with known susceptibility of thiophene rings to cytochrome P450 oxidation .

常见问题

Q. What are the critical parameters for synthesizing the compound with high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance oxadiazole ring formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) for isolating intermediates .

- Monitoring : TLC (Rf tracking) and LC-MS for real-time reaction progress analysis .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and cyclohexyl/oxadiazole moieties .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₈H₂₅N₄O₃: 361.1875) .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, HeLa) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to oxadiazole-urea pharmacophores .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify bioactive ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

-

Substituent variation : Compare analogs with furan (), thiophene (), or phenyl groups to assess impacts on target binding .

-

Key findings from analogs :

Substituent Activity (IC₅₀, µM) Target Thiophene 0.8 ± 0.1 EGFR Furan 2.5 ± 0.3 VEGFR2 Cyclopropyl 1.2 ± 0.2 PI3K - Methodology : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. How should researchers address contradictions in reported biological data for similar compounds?

- Case study : Discrepancies in apoptosis induction (e.g., vs. ):

- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) and culture conditions (serum concentration, hypoxia) .

- Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and triplicate replicates .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to validate significance .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

- Target identification :

- Pull-down assays : Biotinylated compound + streptavidin beads to isolate bound proteins .

- Kinase profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK inhibition) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Degradation tests :

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; analyze via HPLC .

- Metabolic stability : Microsomal assays (human liver microsomes + NADPH) to calculate t₁/₂ .

- Formulation : Use PEGylation or liposomal encapsulation to enhance plasma stability .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Gaussian 09 to model electrophilic substitution at the oxadiazole ring (e.g., Fukui indices) .

- Retrosynthetic analysis : Synthia or Chematica to propose alternative synthetic routes .

Methodological Notes

- Key references : Synthesis (), SAR (), stability ().

- Data rigor : All methodologies align with protocols in peer-reviewed journals (e.g., Molecules, J. Med. Chem.).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。